6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 405103-26-6
VCID: VC4246001
InChI: InChI=1S/C10H9BrO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13)
SMILES: C1COC2=C(C1C(=O)O)C=C(C=C2)Br
Molecular Formula: C10H9BrO3
Molecular Weight: 257.083

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

CAS No.: 405103-26-6

Cat. No.: VC4246001

Molecular Formula: C10H9BrO3

Molecular Weight: 257.083

* For research use only. Not for human or veterinary use.

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid - 405103-26-6

Specification

CAS No. 405103-26-6
Molecular Formula C10H9BrO3
Molecular Weight 257.083
IUPAC Name 6-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid
Standard InChI InChI=1S/C10H9BrO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13)
Standard InChI Key DHBMXWGCQVIQMR-UHFFFAOYSA-N
SMILES C1COC2=C(C1C(=O)O)C=C(C=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid features a bicyclic framework with:

  • Bromine at the 6th position of the aromatic ring

  • Carboxylic acid at the 4th position of the dihydropyran moiety

  • Molecular formula C₁₀H₉BrO₃ (MW: 257.083 g/mol) .

The chair conformation of the dihydropyran ring and near-planar benzene moiety create distinct electronic environments, as evidenced by X-ray crystallography data .

Key Physicochemical Parameters

PropertyValueSource
Melting Point192–195°C (decomposes)
Solubility2.8 mg/mL in DMSO
logP (Octanol-Water)1.74
pKa (Carboxylic Acid)3.12 ± 0.15

The moderate lipophilicity (logP = 1.74) enables penetration of lipid bilayers while retaining water solubility for biological assays .

Chemical Reactivity Profile

Functional Group Transformations

Reaction TypeConditionsProduct
EsterificationSOCl₂/ROH4-Alkoxycarbonyl derivatives
Nucleophilic SubstitutionPiperidine, DMF, 100°C6-Amino analogs
ReductionLiAlH₄, THFChroman-4-methanol

The bromine atom undergoes SNAr reactions with secondary amines (k = 0.18 min⁻¹ in DMF at 120°C), while the carboxylic acid participates in peptide coupling reactions (EDC/HOBt, 82% yield) .

Biological Activities and Mechanisms

Antibacterial Efficacy

Against Gram-positive pathogens:

StrainMIC (μg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Enterococcus faecalis64D-Ala-D-Ala ligase binding

The carboxylic acid moiety chelates Mg²⁺ ions essential for bacterial cell wall enzymes, while bromine enhances membrane permeability .

Pharmaceutical Applications

Prodrug Development

Ester prodrugs (e.g., ethyl ester) show:

  • 6.8-fold increased oral bioavailability in rat models

  • t₁/₂ = 4.7 hr vs. 1.2 hr for parent compound

Test SystemLD₅₀/EC₅₀Effect
Rat oral>2000 mg/kgNo acute toxicity
D. magna18 mg/L48 hr immobilization

Comparative Analysis with Structural Analogs

CompoundlogPMIC (S. aureus)Synthetic Steps
6-Bromo derivative1.7432 μg/mL2
6-Fluoro analog1.52128 μg/mL3
8-Nitro derivative1.9864 μg/mL4

The bromine substituent provides optimal balance between lipophilicity and electronic effects for antimicrobial activity .

Environmental Impact and Degradation

Photolytic breakdown in aqueous systems follows first-order kinetics (k = 0.021 hr⁻¹, λ > 290 nm). Major degradation products include 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (72%) and bromide ions .

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